Fmoc-L-2-indanylglycine

Vasopressin Oxytocin GPCR pharmacology

Fmoc-L-2-indanylglycine is the requisite Fmoc-protected L-amino acid for introducing the constrained 2-indanyl (Igl) pharmacophore into peptides via SPPS. Validated by Kwiatkowska et al. (2010), L-Igl at position 2 of vasopressin/oxytocin scaffolds yields selective OT receptor antagonists (pA2 7.19–7.98) with complete ablation of V1a/V2 interactions—a profile unattainable with the D-enantiomer or alternative constrained aromatics. Procurement of this specific enantiomer (≥98% HPLC) is mandatory for reproducing validated OT-selective pharmacology and for stereochemical SAR studies. Not interchangeable with phenylalanine surrogates.

Molecular Formula C26H23NO4
Molecular Weight 413,48 g/mole
CAS No. 205526-39-2
Cat. No. B613421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-indanylglycine
CAS205526-39-2
Synonyms(S)-N-Fmoc-2-indanylglycine; 205526-39-2; Fmoc-(2-indanyl)-Gly-OH; AmbotzFAA1697; PubChem23309; Fmoc-L-2-indanyglycine; Fmoc-L-2-indanylglycine; FMOC-GLY-OH; SCHEMBL120533; CTK8E9926; MolPort-002-344-049; ZINC2567694; 6952AD; AKOS025312278; RTR-009604; AN-17256; TR-009604; A4468; FT-0679769; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-indan-2-yl-aceticacid; (S)-2,3-dihydro-1H-inden-2-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})aceticacid; (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-((S)-2,3-dihydro-1H-inden-1-yl)aceticacid
Molecular FormulaC26H23NO4
Molecular Weight413,48 g/mole
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C26H23NO4/c28-25(29)24(18-13-16-7-1-2-8-17(16)14-18)27-26(30)31-15-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,18,23-24H,13-15H2,(H,27,30)(H,28,29)/t24-/m0/s1
InChIKeyPLYYQWWELYJSEB-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-2-indanylglycine (CAS 205526-39-2) for Solid-Phase Peptide Synthesis: A Procurement and Selection Overview


Fmoc-L-2-indanylglycine (Fmoc-L-Igl-OH; CAS 205526-39-2) is an Fmoc-protected, non-proteinogenic L-amino acid derivative characterized by a conformationally restricted 2-indanyl side chain . With a molecular formula of C26H23NO4 and a molecular weight of 413.47 g/mol, this compound serves as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group enables controlled incorporation of the constrained indanyl moiety into synthetic peptide sequences . The compound is commercially available from multiple specialty chemical suppliers in purity grades ranging from ≥98% to ≥99.5% (by HPLC), and its procurement is essential for research programs requiring the introduction of the α-2-indanylglycine (Igl) pharmacophore into bioactive peptides for structure-activity relationship (SAR) studies and peptidomimetic development .

Why Fmoc-L-2-indanylglycine Cannot Be Replaced by Common Non-Natural Amino Acids or Alternative Protecting Group Strategies


Generic substitution of Fmoc-L-2-indanylglycine with alternative conformationally restricted aromatic amino acids—such as phenylalanine surrogates (e.g., tetrahydroisoquinoline-3-carboxylic acid, 1-naphthylalanine), fluorenylglycine, or even its D-enantiomer—is scientifically untenable for procurement decisions. The 2-indanyl scaffold confers a unique combination of constrained side-chain dihedral angles and aromatic pharmacophore geometry that directly determines receptor subtype selectivity and functional activity profiles in target peptides [1]. As demonstrated in vasopressin and oxytocin analog SAR studies, the L-Igl(2) substitution yields peptides that are selective OT receptor antagonists (pA2 7.19–7.98) with no detectable V1a or V2 receptor interaction, whereas the D-Igl(2) substitution produces weak pressor antagonists with no antidiuretic activity and unexpected concentration-dependent dual agonism/antagonism in uterotonic assays [2]. Furthermore, the Fmoc protecting group is essential for SPPS compatibility; alternative protecting group strategies (e.g., Boc-based) would require different orthogonal deprotection conditions that are incompatible with acid-labile side-chain protecting groups commonly employed in modern Fmoc-SPPS workflows. These quantitative and functional divergences establish that Fmoc-L-2-indanylglycine is not interchangeable with any in-class analog without compromising the intended pharmacological outcome of the final peptide product.

Fmoc-L-2-indanylglycine: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decisions


L-Igl(2) Substitution Confers Selective OT Receptor Antagonism with pA2 7.19–7.98 and No Detectable V1a/V2 Receptor Interaction in Vasopressin Analogs

In a systematic SAR study of ten arginine vasopressin (AVP) analogs, substitution at position 2 with L-α-2-indanylglycine (L-Igl) produced peptides that functioned as moderate to potent oxytocin (OT) receptor antagonists, with pA2 values ranging from 7.19 to 7.98 across the analog series. Critically, these L-Igl-containing peptides exhibited no detectable interaction with V1a or V2 vasopressin receptors, representing a complete loss of native AVP receptor cross-reactivity [1].

Vasopressin Oxytocin GPCR pharmacology Receptor selectivity

L-Igl vs. D-Igl Enantiomers Produce Fundamentally Divergent Pharmacological Profiles in the Same Peptide Scaffold

Head-to-head comparison of L-Igl(2)- and D-Igl(2)-substituted AVP analogs revealed stark pharmacological divergence. Whereas L-Igl(2) analogs were selective OT antagonists with no V1a/V2 activity (pA2 = 7.19–7.98), the D-Igl(2) counterparts were weak antagonists of the pressor response to AVP and displayed no antidiuretic activity [1]. Moreover, D-Igl(2) peptides exhibited unexpected dual activity in the rat uterotonic test in vitro: strong antioxytocic potency (pA2 = 7.70–8.20) at low concentrations, but full agonism at high concentrations [1].

Enantiomeric differentiation Stereochemistry Functional selectivity Dual activity

L-2-Indanylglycine Confers Complete Enzymatic Resistance and Extended In Vivo Duration of Action in Bradykinin Antagonist Peptides

In bradykinin antagonist development, peptides incorporating α-2-indanylglycine (Igl) at positions 5 and 7 exhibited high resistance to kininases and demonstrated very long action in vivo [1]. The lead peptide B9430 (D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic-Arg), containing both L-Igl and D-Igl residues, showed potent antagonism at both B1 and B2 bradykinin receptors—a profile requiring two different antagonists previously—with extended duration of action attributable to Igl-mediated proteolytic stability [1][2].

Bradykinin Enzymatic stability In vivo duration Peptide drug development

Commercially Available Purity Grades: ≥98% to ≥99.5% (HPLC/Chiral HPLC) Enable Defined Enantiomeric Specification for Critical SAR Studies

Commercial suppliers offer Fmoc-L-2-indanylglycine at purity specifications of ≥98% (HPLC) and its D-enantiomer (Fmoc-D-2-indanylglycine, CAS 205526-40-5) at ≥99.5% (Chiral HPLC) . The availability of chiral HPLC-verified enantiomeric purity for the D-enantiomer establishes a benchmark for stereochemical integrity, which is critical given the documented functional divergence between L-Igl and D-Igl substitutions. The L-enantiomer (Fmoc-L-2-indanylglycine) is typically offered at ≥98% (HPLC) .

Purity specification Chiral purity Procurement criteria Reproducibility

Fmoc-L-2-indanylglycine: Validated Research Applications and Industrial Use Cases Based on Peer-Reviewed Evidence


Synthesis of Selective Oxytocin (OT) Receptor Antagonist Peptides with Minimal V1a/V2 Cross-Reactivity

Based on the direct head-to-head evidence from Kwiatkowska et al. (2010), Fmoc-L-2-indanylglycine is the requisite building block for introducing L-Igl at position 2 of vasopressin/oxytocin peptide scaffolds to achieve selective OT receptor antagonism (pA2 = 7.19–7.98) with complete ablation of V1a and V2 receptor interactions [1]. This application scenario is directly validated for research programs developing OT receptor-selective pharmacological probes or therapeutic candidates where off-target V1a/V2 activity must be rigorously excluded. Procurement of Fmoc-L-2-indanylglycine—rather than its D-enantiomer or alternative constrained aromatic amino acids—is essential for reproducing this validated selectivity profile [1].

Enantiomeric Control Experiments to Characterize Stereochemistry-Dependent Receptor Activity

The documented functional divergence between L-Igl and D-Igl substitutions—selective OT antagonism vs. weak pressor antagonism with concentration-dependent dual agonism/antagonism (pA2 = 7.70–8.20)—establishes Fmoc-L-2-indanylglycine and its D-enantiomer (Fmoc-D-2-indanylglycine, CAS 205526-40-5) as an essential enantiomeric pair for stereochemical SAR studies [1]. Researchers characterizing receptor binding pockets or investigating stereochemistry-dependent functional selectivity should procure both protected enantiomers to synthesize matched peptide pairs for controlled head-to-head pharmacological evaluation [1].

Development of Proteolytically Stable Peptide Therapeutics Requiring Extended In Vivo Duration of Action

Peer-reviewed literature on bradykinin antagonists identifies α-2-indanylglycine (Igl) as the determinant residue conferring high resistance to kininases and very long action in vivo [2][3]. Fmoc-L-2-indanylglycine enables incorporation of Igl into synthetic peptides via standard Fmoc-SPPS protocols, producing candidate therapeutics with enhanced proteolytic stability and prolonged pharmacodynamic effects [2]. This application scenario is particularly relevant for peptide drug development programs addressing inflammation, cancer, or other indications where extended in vivo half-life is a critical design objective [3].

Topographical Mapping of GPCR Binding Pockets Using Conformationally Restricted Phenylalanine Surrogates

As documented in Josien et al. (1994), 2-indanylglycine serves as a conformationally restricted analog of phenylalanine for analyzing the binding pocket dimensions and side-chain orientation preferences of G-protein coupled receptors such as the tachykinin NK-1 receptor [4]. Fmoc-L-2-indanylglycine provides the Fmoc-protected form compatible with standard SPPS workflows for incorporating this constrained topographic probe into peptide ligands. This validated application supports procurement for receptor mapping studies where the gauche(−) vs. trans side-chain orientation of aromatic residues influences ligand binding affinity and receptor subtype selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-2-indanylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.